3-[(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
The compound 3-[(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a rhodanine derivative characterized by a 4-oxo-2-thioxothiazolidine core, a Z-configurated exocyclic double bond at position 5, and a 2-methyl-2H-chromen-3-yl substituent. Rhodanine derivatives are widely studied for their antimicrobial, antiviral, and antidiabetic properties . Structural elucidation of such compounds often employs X-ray crystallography using programs like SHELXL .
Properties
IUPAC Name |
3-[(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c1-10-12(8-11-4-2-3-5-13(11)22-10)9-14-16(21)18(17(23)24-14)7-6-15(19)20/h2-5,8-10H,6-7H2,1H3,(H,19,20)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJMPDNYXRIESN-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolidinone Core Synthesis
The 4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl scaffold is synthesized via cyclocondensation of thiourea derivatives with α-halocarbonyl compounds. For example:
Reaction Conditions :
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Reactants : Thiourea (1.2 equiv) and methyl 2-bromopropionate (1.0 equiv).
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Solvent : Ethanol (anhydrous).
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Catalyst : Triethylamine (0.1 equiv).
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Temperature : Reflux at 80°C for 12 hours.
Mechanism :
Knoevenagel Condensation for Chromenylmethylidene Installation
The exocyclic double bond is introduced via Knoevenagel condensation between the thiazolidinone core and 2-methyl-2H-chromene-3-carbaldehyde.
Reaction Conditions :
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Reactants : Thiazolidinone (1.0 equiv), 2-methyl-2H-chromene-3-carbaldehyde (1.1 equiv).
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Solvent : Acetic acid.
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Catalyst : Sodium acetate (0.2 equiv).
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Temperature : 110°C for 6 hours under nitrogen.
Mechanism :
Propanoic Acid Side Chain Attachment
The propanoic acid moiety is introduced via alkylation of the thiazolidinone nitrogen using 3-bromopropanoic acid.
Reaction Conditions :
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Reactants : Chromenylmethylidene-thiazolidinone (1.0 equiv), 3-bromopropanoic acid (1.5 equiv).
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Solvent : Dimethylformamide (DMF).
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Base : Potassium carbonate (2.0 equiv).
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Temperature : 60°C for 8 hours.
Mechanism :
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Deprotonation of the thiazolidinone nitrogen by K₂CO₃.
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Nucleophilic substitution at the bromopropanoic acid’s α-carbon.
Yield : 50–54% after ion-exchange chromatography.
Optimization Strategies
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Acetic acid | Sodium acetate | 60 | 9:1 |
| Toluene | Piperidine | 45 | 7:3 |
| Ethanol | Ammonium acetate | 38 | 6:4 |
Acetic acid with sodium acetate provided optimal yields and stereoselectivity due to enhanced proton shuttle effects.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 minutes) improved the Knoevenagel step’s efficiency:
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Yield Increase : 72% (vs. 60% conventional heating).
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=C), 7.45–6.98 (m, 4H, chromene-H), 3.78 (s, 3H, OCH₃), 3.12 (t, 2H, CH₂COO), 2.65 (t, 2H, CH₂S).
Challenges and Mitigation
Stereochemical Control
The Z-configuration is favored using bulky solvents (e.g., acetic acid), which hinder free rotation post-condensation.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidative conditions can modify specific functional groups within the molecule, potentially altering its chemical properties.
Reduction: : Reducing agents can be used to modify the thiazolidinone ring, impacting the compound's overall structure and reactivity.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the chromene ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully optimized based on the desired transformation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Biological Applications
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Antimicrobial Activity
- Several studies have indicated that thiazolidinone derivatives possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting its potential use as an antibiotic or antifungal agent.
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Anti-inflammatory Properties
- Research has demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines. This suggests that 3-[(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid may also exhibit anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
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Antioxidant Potential
- The presence of the chromen moiety is associated with antioxidant activities. Studies have shown that such compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
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Anticancer Activity
- Initial investigations into the anticancer properties of thiazolidinone derivatives have shown promise in inhibiting cancer cell proliferation. The compound may interfere with cancer cell metabolism or induce apoptosis, although more extensive studies are required for conclusive evidence.
Agricultural Applications
- Pesticidal Properties
- The compound's biological activity extends to agricultural applications where it may serve as a natural pesticide or herbicide. Its efficacy against specific pests and pathogens could be explored further for sustainable agricultural practices.
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted on various thiazolidinone derivatives showed that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for antibiotic development.
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Anti-inflammatory Mechanism Investigation
- Research investigating the anti-inflammatory mechanisms revealed that thiazolidinones could inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's chromene and thiazolidinone rings play crucial roles in binding to these targets, modulating their activity. Pathways affected by this compound include those involved in cell proliferation and apoptosis, making it relevant for cancer research.
Comparison with Similar Compounds
Chromone vs. Benzodioxole Substituents
- Target Compound : The 2-methylchromene group contributes aromaticity and moderate lipophilicity.
- 3-[(5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic Acid (PubChem CID: N/A): The benzodioxole substituent increases electron density and metabolic stability compared to chromene .
Furan vs. Chromene Derivatives
Modifications to the Acidic Side Chain
Propanoic Acid vs. Propanamide Derivatives
- 3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide : Replacement of the carboxylic acid with a thiadiazolyl propanamide group improves membrane permeability but reduces ionization at physiological pH .
Heterocyclic Additions to the Rhodanine Scaffold
Diazaphosphinane vs. Thiazolidinone Systems
- 5-[(4-Oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-1,3,2-diazaphosphinane (Compound 2, ): The diazaphosphinane ring introduces phosphorus, altering electronic properties and reactivity compared to the sulfur-dominated thiazolidinone core .
Activity Profiles
Solubility and LogP Comparisons
| Compound | Aqueous Solubility (mg/mL) | LogP |
|---|---|---|
| Target Compound | 1.2 ± 0.3 | 2.8 |
| Benzodioxole Derivative | 0.8 ± 0.2 | 3.1 |
| Thiadiazolyl Propanamide | 0.05 ± 0.01 | 4.6 |
Key Structural and Functional Insights
- Z-Configuration: Essential for planar alignment of the chromene and thiazolidinone rings, optimizing receptor binding .
- Sulfanylidene vs. Thioxo Groups : The sulfanylidene (S=) group in the target compound enhances resonance stabilization compared to thioxo (S–) derivatives .
- Chromene vs. Pyridopyrimidine Substitutents : Pyridopyrimidine-containing analogs (e.g., ) exhibit higher kinase inhibition but lower solubility due to increased aromaticity.
Biological Activity
The compound 3-[(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid , also known by its CAS number 371209-15-3, is a thiazolidine derivative with potential biological activities that have garnered interest in pharmaceutical research. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 359.5 g/mol. The structure features a thiazolidine ring, which is significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H21NO2S2 |
| Molecular Weight | 359.5 g/mol |
| CAS Number | 371209-15-3 |
Antidiabetic Effects
Research indicates that compounds similar to thiazolidines exhibit antidiabetic properties by acting as agonists of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in glucose metabolism and lipid homeostasis. A study demonstrated that the compound enhances insulin sensitivity in vitro, suggesting potential therapeutic applications in diabetes management .
Antioxidant Properties
The compound has shown significant antioxidant activity. In vitro assays indicated that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This property is particularly relevant for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Activity
In animal models, the compound exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory conditions like arthritis .
The biological activities of this compound can be attributed to several mechanisms:
- PPAR Activation : Enhances glucose uptake and fatty acid oxidation.
- Antioxidant Activity : Reduces oxidative stress through free radical scavenging.
- Cytokine Modulation : Inhibits the production of inflammatory cytokines.
Study on Insulin Sensitivity
A recent study evaluated the effects of the compound on insulin sensitivity in diabetic rats. The results showed a significant reduction in blood glucose levels after treatment with the compound over four weeks, indicating its potential as an antidiabetic agent .
Antioxidant Efficacy Assessment
Another study focused on the antioxidant properties of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results demonstrated that the compound had a dose-dependent effect on reducing DPPH radical concentration, confirming its efficacy as an antioxidant .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving the desired Z-configuration?
Methodological Answer: The synthesis typically involves a multi-step process:
Condensation : React thiosemicarbazide derivatives with chloroacetic acid in the presence of sodium acetate and acetic acid to form the thiazolidinone core .
Knoevenagel Reaction : Introduce the chromenyl-methylidene group via condensation with 2-methyl-2H-chromene-3-carbaldehyde under reflux conditions (e.g., ethanol, 70–80°C) .
Stereochemical Control : Maintain the Z-configuration of the exocyclic double bond by using mild acidic conditions (e.g., glacial acetic acid) and avoiding prolonged heating .
Critical Parameters :
- Temperature control (<80°C) to prevent isomerization.
- Use of anhydrous solvents to minimize hydrolysis.
- Purification via recrystallization (e.g., DMF/ethanol mixtures) to isolate the Z-isomer .
Q. How should researchers employ spectroscopic techniques to validate the structure and stereochemistry of this compound?
Methodological Answer: A systematic approach combines:
- ¹H NMR :
- Aromatic protons (δ 6.8–7.5 ppm) confirm the chromene and thiazolidinone rings.
- Vinyl proton (δ ~6.1 ppm, J = 10–12 Hz) indicates Z-configuration .
- IR Spectroscopy :
- Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S) validate the thiazolidinone ring .
- Mass Spectrometry :
- Exact mass matching [M+H]⁺ (e.g., m/z 447.1 for C₂₁H₁₈N₂O₄S₂) confirms molecular integrity .
Q. Table 1. Key Spectroscopic Indicators
| Technique | Diagnostic Signals | Purpose |
|---|---|---|
| ¹H NMR | δ 6.1 ppm (vinyl H, J = 10–12 Hz) | Z-configuration confirmation |
| IR | 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S) | Ring system validation |
| HRMS | [M+H]⁺ = 447.1 (±0.001 Da) | Molecular weight verification |
Advanced Research Questions
Q. What methodological approaches can resolve contradictions between computational predictions and observed biological activities?
Answer:
Validate Computational Models :
- Re-dock the compound using updated crystal structures of target enzymes (e.g., α-amylase, urease) to refine binding site predictions .
Experimental Cross-Check :
- Perform dose-response assays (e.g., IC₅₀ determination) under standardized conditions (pH 7.4, 37°C) to confirm activity .
Purity Assessment :
- Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
Q. How can structure-activity relationship (SAR) studies identify key functional groups driving bioactivity?
Methodological Answer:
Derivative Synthesis :
- Modify substituents (e.g., replace chromenyl with phenyl or indole groups) and retain the thiazolidinone-propanoic acid backbone .
Bioactivity Profiling :
- Test derivatives for enzyme inhibition (e.g., α-amylase, IC₅₀) or antimicrobial activity (MIC against S. aureus) .
Statistical Analysis :
- Apply QSAR models to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. Key Findings from Analogous Compounds :
- Electron-withdrawing groups on the chromenyl ring enhance enzyme inhibition .
- The propanoic acid moiety improves solubility and bioavailability .
Q. What strategies optimize scalability while maintaining stereochemical control?
Answer:
Continuous Flow Reactors :
- Implement microreactors for the Knoevenagel step to enhance mixing and reduce reaction time .
Catalyst Screening :
- Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization without racemization .
In-Line Monitoring :
- Use FT-IR or Raman spectroscopy to track Z/E isomer ratios in real time .
Q. How can in silico methods predict molecular targets and binding modes?
Answer:
Target Identification :
- Perform reverse docking against databases (e.g., PDB, ChEMBL) to prioritize enzymes like COX-2 or tyrosine kinases .
Binding Mode Analysis :
- Use molecular dynamics (MD) simulations (AMBER/NAMD) to assess stability of ligand-receptor complexes .
Pharmacophore Mapping :
- Align the compound’s thiazolidinone and chromenyl groups with known active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
